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Spectroscopic Profile of (Triphenylphosphoranylidene)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Triphenylphosphoranylidene)acet aldehyde	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(Triphenylphosphoranylidene)acetaldehyde** (CAS No. 2136-75-6), a key reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and logical workflow diagrams to aid in the characterization and utilization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **(Triphenylphosphoranylidene)acetaldehyde** in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **(Triphenylphosphoranylidene)**acetaldehyde is characterized by signals from the aromatic protons of the three phenyl groups and the protons of the acetaldehyde moiety. A key feature is the coupling observed between the phosphorus atom and the adjacent methine proton.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl Protons (15H)	7.4 - 7.8	multiplet	-
Aldehydic Proton (CHO)	~9.4	doublet	J(H-H) = 5.5
Methine Proton (P=CH)	~3.70	doublet	J(P-H) = 26

Note: Chemical shifts are typically reported relative to a residual solvent peak or an internal standard (e.g., TMS) and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The ylidic carbon and the carbonyl carbon exhibit characteristic chemical shifts.

Carbon Assignment	Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)	198.3
Phenyl Carbons	137.3, 133.3, 128.7, 128.5
Ylidic Carbon (P=C)	26.8

Note: The spectrum was referenced to CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in

(Triphenylphosphoranylidene)acetaldehyde. The spectrum is typically recorded from a solid sample, often as a KBr pellet or a thin film.



Vibrational Mode	Frequency (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3050 - 3000	Medium to Weak
Aldehydic C-H Stretch	~2820, ~2720	Medium to Weak
Carbonyl (C=O) Stretch	~1630	Strong
Aromatic C=C Stretch	1580 - 1480	Medium to Strong
P=C Stretch	~1100	Medium
C-H Out-of-Plane Bend	900 - 675	Strong

Note: The exact peak positions and intensities can be influenced by the sampling method and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method for analyzing this type of molecule.

m/z	Relative Intensity (%)	Possible Fragment
304	~80	[M]+ (Molecular Ion)
303	100	[M-H] ⁺
275	~30	[M-CHO]+
262	~40	[P(C ₆ H ₅) ₃] ⁺
183	~60	[P(C ₆ H ₅) ₂] ⁺
108	~30	[P(C ₆ H ₅)] ⁺
77	~25	[C ₆ H ₅]+

Note: The fragmentation pattern can be complex and may vary with the specific instrument and conditions used.



Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of (Triphenylphosphoranylidene)acetaldehyde in about 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: The data presented were acquired on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
 - Apply a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds).
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of (Triphenylphosphoranylidene)acetaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.



- Place the powder in a pellet press and apply pressure to form a transparent or semitransparent pellet.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically collected over the range of 4000-400 cm⁻¹.

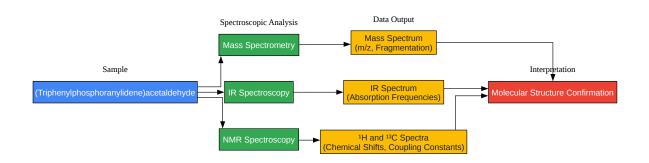
Mass Spectrometry

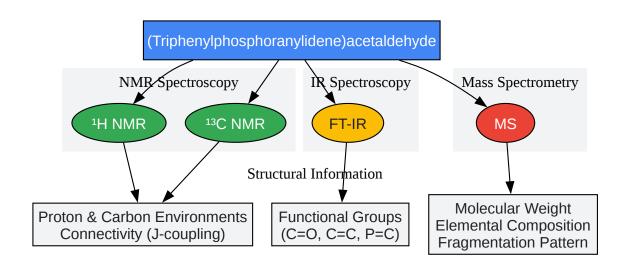
- Sample Introduction: The sample can be introduced directly into the ion source using a direct insertion probe or via a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
- Ionization: Electron Ionization (EI) is performed by bombarding the sample with a beam of electrons, typically at an energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Methodologies Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **(Triphenylphosphoranylidene)acetaldehyde**.







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 To cite this document: BenchChem. [Spectroscopic Profile of (Triphenylphosphoranylidene)acetaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013936#spectroscopic-data-of-triphenylphosphoranylidene-acetaldehyde-nmr-ir-mass-spec]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com